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Molecular Docking Scores: Andrographolide vs. Key
Targets

The table below summarizes the binding affinity data for andrographolide from various studies. A more

negative binding energy (kcal/mol) indicates a stronger and more favorable binding interaction.

Table 1: Direct Molecular Docking Scores of Andrographolide

. Andrographolide
Target Associated

. . Binding Affinity Control | Context Source
Protein Condition
(kcal/mol)

PI3K Chondrosarcoma <-5.0 Core target identified Experimental

[1] via network Study [1]
pharmacology [1]

AKT Chondrosarcoma <-5.0 Core target identified Experimental

[1] via network Study [1]

pharmacology [1]
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Target
Protein

mTOR

SRC

AKT1

STAT3

MAPK1

TP53

HSP90AA1l

MMP9

VDAC

Associated
Condition

Chondrosarcoma

[1]

Gastric Cancer [2]

Gastric Cancer [2]

Gastric Cancer [2]

Gastric Cancer [2]

Gastric Cancer [2]

Gastric Cancer [2]

Asthma [3]

Colorectal Cancer

[4]

Andrographolide

Binding Affinity Control | Context Source

(kcal/mol)

<-5.0 Core target identified Experimental
via network Study [1]
pharmacology [1]

-9.2 Identified as a Experimental
potential hub target [2]  Study [2]

-8.8 Identified as a Experimental
potential hub target [2]  Study [2]

-8.7 Identified as a Experimental
potential hub target [2]  Study [2]

-8.3 Identified as a Experimental
potential hub target [2]  Study [2]

-7.1 Identified as a Experimental
potential hub target [2]  Study [2]

-6.5 Identified as a Experimental
potential hub target [2]  Study [2]

Higher Affinity Compared to other Experimental
potential targets like Study [3]
PRKCA, JAK2 [3]

High Affinity Identified as a direct Experimental

binding target [4]

Comparative Docking in a Specific Study

One study provided a direct comparison between andrographolide and a control drug against the same target.

Table 2: Direct Comparison with a Control Drug (SARS-CoV-2 Main Protease)

Study [4]
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Binding Affinity

Compound Remarks Source
(kcal/mol)
Andrographolide -7.6 Compared to control drugs for Computational
COVID-19 [5] Study [5]
Hydroxychloroquine -6.4 Used as a control drug in this Computational
study [5] Study [5]

> Note: This data comes from a computational study published in 2020 [5]. The binding affinity is more
favorable for andrographolide in this specific simulation, but this is a single data point and requires

experimental validation.

Overview of Experimental Protocols

The molecular docking data presented relies on standardized computational and experimental workflows.
The following diagram outlines the general process used in these studies, particularly those employing

network pharmacology.
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Figure: Typical Network Pharmacology & Docking Workflow
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The key methodological steps are:

¢ Ligand Preparation: The 3D chemical structure of andrographolide was obtained from the PubChem
database in SDF or SMILES format, followed by energy minimization [2] [1] [3].

e Protein Preparation: Crystal structures of target proteins were downloaded from the Protein Data
Bank (PDB). Water molecules and heteroatoms were removed, and hydrogen atoms were added [2]
[1].

¢ Docking Simulation: Docking was performed using AutoDock Vina or similar software [2]. The
binding pocket was often defined based on known active sites, and the strength of the interaction is
reported as a predicted binding affinity (kcal/mol) [2] [1].

e Validation: In several studies, docking predictions were followed by experimental validation in vitro or
in vivo to confirm the biological relevance of the interaction [2] [1] [4].
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Interpretation of Key Findings

The data suggests that andrographolide can bind with high affinity to a diverse set of proteins implicated in

cancer and inflammatory diseases. Two major mechanistic pathways have been elucidated:

e Targeting the PIBK/IAkt/mTOR Pathway: This is a well-known signaling cascade that promotes cell
growth and survival, often dysregulated in cancer. The strong docking scores for PI3K, Akt, and
mTOR suggest andrographolide may directly interfere with this pathway, which has been
experimentally validated to suppress cancer cell migration and invasion [2] [1].

¢ Immunomodulation via the cGAS-STING Axis: Recent research in colorectal cancer indicates that
andrographolide binds to the mitochondrial protein VDAC. This interaction can trigger the release of
mitochondrial DNA, activating the cGAS-STING innate immune pathway and potentially enhancing
anti-tumor immunity [4].

The diagram below summarizes these two primary mechanisms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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